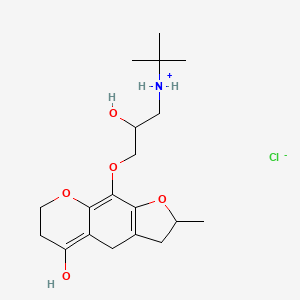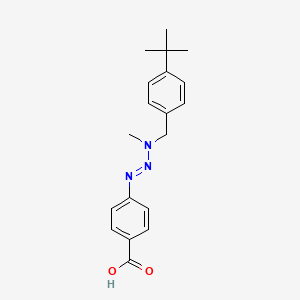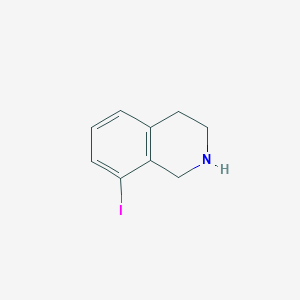
15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is an organic compound with the molecular formula C13H28O5. It is a polyether compound, characterized by the presence of multiple ether groups within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,2-dimethoxyethane with a suitable alkylating agent in the presence of a strong base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ether groups into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, KBr) and other functional groups can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .
Scientific Research Applications
15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane involves its interaction with molecular targets through its ether groups. These interactions can affect various biochemical pathways and processes, depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,5,8,11,14-Pentaoxahexadecane: Similar in structure but lacks the dimethyl groups.
15-Methyl-2,5,8,11,14-pentaoxahexadecane: Contains one methyl group instead of two
Uniqueness
15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is unique due to the presence of two methyl groups, which can influence its chemical reactivity and physical properties. This makes it distinct from other polyether compounds and can lead to different applications and behaviors in various contexts .
Properties
CAS No. |
53627-29-5 |
|---|---|
Molecular Formula |
C13H28O5 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-2-methylpropane |
InChI |
InChI=1S/C13H28O5/c1-13(2,3)18-12-11-17-10-9-16-8-7-15-6-5-14-4/h5-12H2,1-4H3 |
InChI Key |
JUVLNFFZRNEVSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCOCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


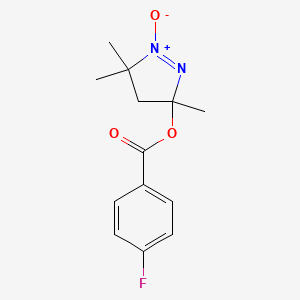
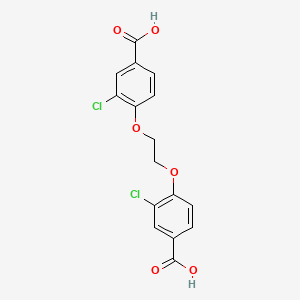
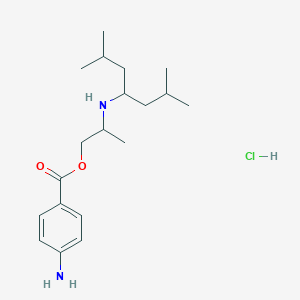
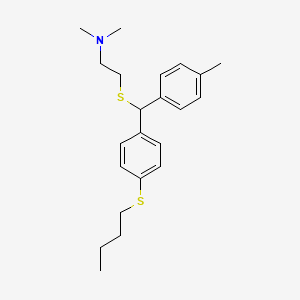
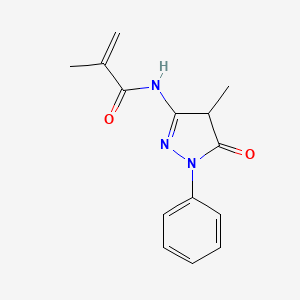

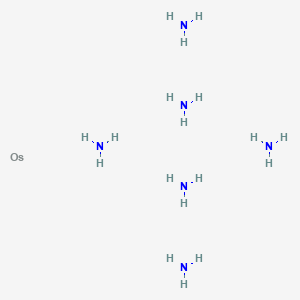
![Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13767126.png)
![(1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol](/img/structure/B13767135.png)

